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molecular formula C8H6N2O3 B1581055 4-Methoxy-2-nitrobenzonitrile CAS No. 38469-83-9

4-Methoxy-2-nitrobenzonitrile

Cat. No. B1581055
M. Wt: 178.14 g/mol
InChI Key: UUYPUFCWSUBTFP-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A mixture of 4-methoxy-2-nitrobenzonitrile (820 mg, 4.6 mmol) and pyridine hydrochloride (755 mg, 4.6 mmol) was heated at 200° C. under N2 for 18 hours. Upon completion, the reaction was cooled to room temperature, washed with brine and extracted with EtOAc (2×100 mL). The organic layers were combined, dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (1:1 Hexane:EtOAc) to provide 4-hydroxy-2-nitrobenzonitrile (200 mg, 26%). 1H NMR (400 MHz, MeOD) δ 7.24 (dd, J=8.6, 2.4 Hz, 1H), 7.70 (d, J=2.4 Hz, 1H), 7.83 (d, J=8.6 Hz, 1H).
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
755 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
755 mg
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (1:1 Hexane:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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